1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ7777120) is a synthetic compound that serves as a potent and selective antagonist of the H4R. [] It is widely used in scientific research to investigate the role of H4R in various biological processes. JNJ7777120 exhibits high affinity for the H4R across different species, including humans, mice, rats, and dogs. [, ] Its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, H3R) makes it a valuable tool for dissecting the specific contributions of H4R in various physiological and pathological contexts. []
JNJ-7777120 is a compound recognized as a selective antagonist for the histamine H4 receptor, which plays a significant role in various physiological processes, including immune response and inflammation. This compound is particularly notable for its potential therapeutic applications in treating conditions associated with inflammation and pain modulation. JNJ-7777120 has been extensively studied for its pharmacological properties and mechanisms of action, making it a reference compound in the field of histamine research.
The compound was developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been the subject of numerous studies aimed at understanding its structure-activity relationships and therapeutic potential. Research articles and patents have documented its synthesis, biological activity, and receptor interactions.
JNJ-7777120 is classified as an indole derivative, specifically a 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine. It acts primarily as an antagonist at the histamine H4 receptor, distinguishing itself from other histamine receptor subtypes through its selective binding profile.
The synthesis of JNJ-7777120 has been optimized through various methods. Two notable synthetic routes include:
The synthesis generally requires careful control of temperature and reaction time to optimize yield while minimizing side reactions. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity for biological testing.
The molecular structure of JNJ-7777120 features a central indole ring substituted at the 5-position with a chlorine atom and linked to a carbonyl group that connects to a 4-methylpiperazine moiety. This configuration is crucial for its interaction with the histamine H4 receptor.
JNJ-7777120 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The compound's interactions with various receptors are characterized by Schild analysis, which assesses competitive antagonism through concentration-response curves . The intrinsic activity of JNJ-7777120 has been quantified in terms of its efficacy in modulating receptor signaling.
JNJ-7777120 acts primarily as an inverse agonist at the histamine H4 receptor. By stabilizing the inactive conformation of this receptor, it effectively reduces constitutive activity that can lead to excessive inflammatory responses.
Research indicates that JNJ-7777120 significantly lowers cytokine production in macrophages stimulated by lipopolysaccharide (LPS), demonstrating its potential anti-inflammatory effects . The compound's ability to modulate cyclic adenosine monophosphate (cAMP) levels further supports its role in inhibiting inflammatory pathways.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
JNJ-7777120 has been investigated for various therapeutic applications:
The histamine H4 receptor (H4R), discovered in 2000 through genomic homology screening, belongs to the G protein-coupled receptor (GPCR) family and shares ~35% sequence identity with the H3 receptor [2] [5]. Primarily expressed on hematopoietic cells (e.g., mast cells, eosinophils, T lymphocytes, dendritic cells), H4R activation triggers Gi/o-protein-dependent signaling pathways. This leads to:
H4R modulates chemotaxis of immune cells toward histamine-rich inflammatory sites. In mast cells, H4R activation amplifies chemotaxis and cytokine release (e.g., IL-6, TNF-α), while in T cells, it polarizes responses toward Th2 profiles (IL-4, IL-5) and enhances IL-31 production – a key pruritogen in chronic itch [1] [5]. This positions H4R as a critical mediator in allergic inflammation, autoimmune responses, and chronic pruritic conditions where conventional H1-antagonists show limited efficacy [6].
Table 1: Key Immune Signaling Pathways Modulated by H4R
Cell Type | Primary Signaling Pathway | Functional Outcome |
---|---|---|
Mast cells | Gαi-mediated PLC-β activation → Ca²⁺ flux | Enhanced chemotaxis, degranulation |
Eosinophils | MAPK/ERK phosphorylation | Migration toward histamine sources |
T lymphocytes | cAMP suppression → CREB inactivation | Th2 polarization, IL-31 release |
Dendritic cells | β-arrestin-dependent ERK activation | Enhanced antigen presentation |
JNJ-7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) is the first potent and selective H4R antagonist, with a Ki of ~4.5 nM for human H4R and >1000-fold selectivity over H1R, H2R, and H3R subtypes [1] [2]. Its inverse agonist properties suppress constitutive H4R activity, which reaches 50% of maximal histamine response in recombinant systems [5] [8].
This molecule enabled the deorphanization of H4R function by:
Table 2: Pharmacological Profile of JNJ-7777120
Parameter | Value | Experimental System |
---|---|---|
H4R Ki (human) | 4.5 ± 0.3 nM | Radioligand binding ([³H]histamine) |
H4R IC₅₀ (functional) | 25 nM | Inhibition of histamine-induced cAMP suppression |
Selectivity (vs. H1R/H2R/H3R) | >1,000-fold | Receptor panel screening |
Plasma half-life (rat) | <2 hours | Pharmacokinetic studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7